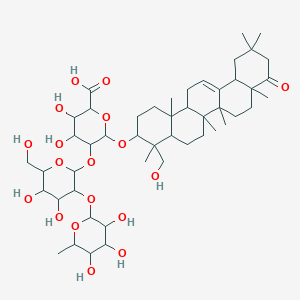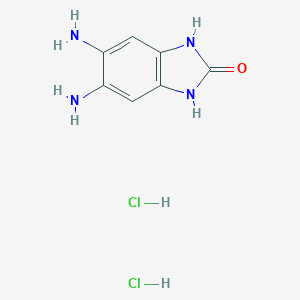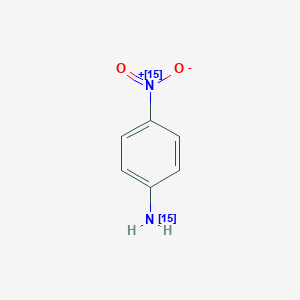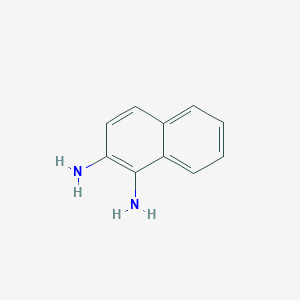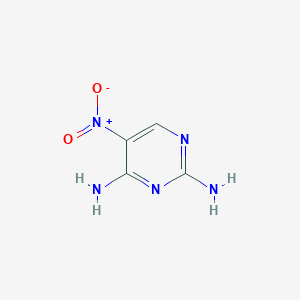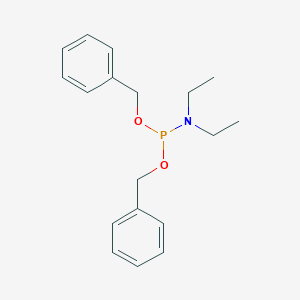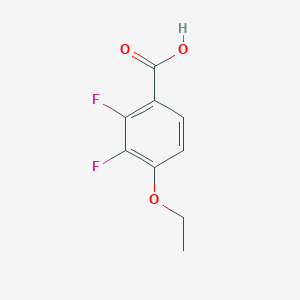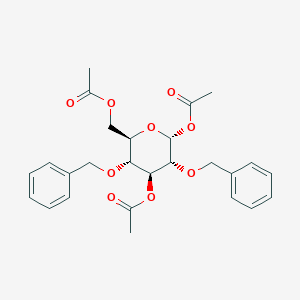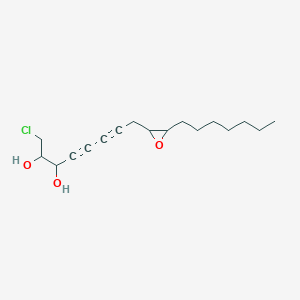
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol, also known as compound 1, is a synthetic compound that has gained attention from the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
- 1,8-Di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne were synthesized using methods that can be applicable to similar compounds like 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol. Microwave irradiation enhances the rate of these reactions. The photophysical properties and molecular structures were studied using single-crystal X-ray diffraction, highlighting the utility of these methods in analyzing similar diynes (Otero et al., 2015).
Depolymerization and Synthesis of Epoxy-functionalized Oligomers
- Alkenolysis of epoxidized cis-1,4-polybutadiene was performed using a catalyst, resulting in various depolymerization products, including 2,3-di[3-heptenyl]-oxirane, which is structurally similar to 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol. This showcases the potential of similar compounds in the synthesis of epoxy-functionalized oligomers and organic compounds (Thanki et al., 2004).
Catalytic Conversion and Molecular Interaction
- Studies involving catalytic conversions and molecular interactions of compounds with similar structures to 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol reveal insights into the reactivity and potential applications of these compounds in synthetic chemistry (Goodyear et al., 2002).
Solvolysis and Reaction Kinetics
- The solvolysis and reaction kinetics of related small ring compounds provide a foundation for understanding the reactivity and potential applications of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol in various chemical reactions (Tsuji et al., 1967).
Eigenschaften
CAS-Nummer |
114687-51-3 |
|---|---|
Produktname |
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol |
Molekularformel |
C17H25ClO3 |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3 |
InChI-Schlüssel |
BPRJTLAULHNDLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
Kanonische SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
Andere CAS-Nummern |
114687-51-3 |
Synonyme |
1-chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol CEHD |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



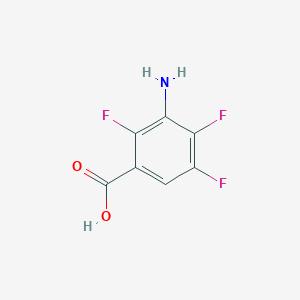
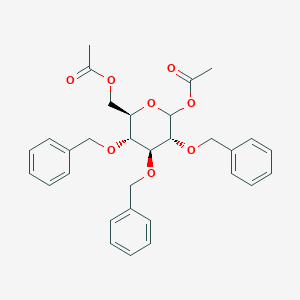
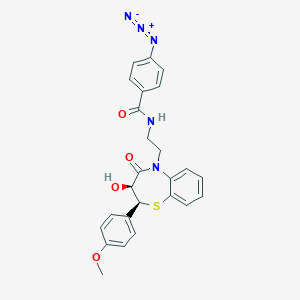
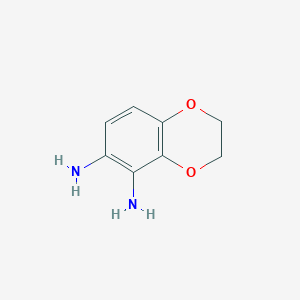
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
